Boc-3,4-difluoro-L-phenylalanine (CAS 198474-90-7) is a highly specialized, N-Boc-protected unnatural amino acid utilized primarily in solid-phase peptide synthesis (SPPS). By introducing two highly electronegative fluorine atoms at the 3 and 4 positions of the phenyl ring, this building block fundamentally alters the stereoelectronic profile of the resulting peptide, significantly increasing lipophilicity and reducing the electron density of the aromatic π-system [1]. From a procurement perspective, this compound is selected over standard phenylalanine to engineer metabolic resistance and modulate protein-protein interactions, while the Boc protecting group ensures compatibility with acid-cleavable SPPS workflows that cannot tolerate basic Fmoc deprotection conditions .
Generic substitution with unfluorinated Boc-L-phenylalanine fails because it lacks the critical carbon-fluorine bonds necessary to block oxidative metabolism at the 3 and 4 positions, leading to rapid in vivo degradation of the peptide therapeutic [1]. Substituting with the monofluorinated analog, Boc-4-fluoro-L-phenylalanine, leaves the 3-position vulnerable to hydroxylation and fails to achieve the same degree of cation-π energy reduction required for precise receptor tuning[2]. Furthermore, substituting with the Fmoc-protected variant (Fmoc-3,4-difluoro-L-phenylalanine) is operationally incompatible with base-sensitive peptide sequences, as the piperidine required for Fmoc removal will trigger unwanted side reactions such as aspartimide formation or depsipeptide ester cleavage.
Replacing the 3,4-difluoro pattern with 4-F, 2,6-F2, or non-fluorinated analogs may shift CH/π interaction profiles and alter SAR outcomes.
Fmoc-protected 3,4-difluorophenylalanine is incompatible with Boc-SPPS; using the wrong protecting group risks synthesis failure.
The introduction of fluorine atoms at the 3 and 4 positions drastically reduces the electron density of the aromatic ring, which is critical for tuning interactions with cationic residues (like arginine or lysine) in target receptors. Quantitative analyses demonstrate that 3,4-difluorophenylalanine exhibits a cation-π binding energy of 17.4 kcal/mol, compared to 22.0 kcal/mol for 4-fluorophenylalanine and ~27.1 kcal/mol for unsubstituted phenylalanine [1]. This ~35% reduction in binding energy relative to the wild-type residue allows medicinal chemists to precisely attenuate strong, non-specific electrostatic interactions in GPCRs and epigenetic readers, preventing off-target toxicity [2].
| Evidence Dimension | Calculated cation-π binding energy |
| Target Compound Data | 17.4 kcal/mol (3,4-difluorophenylalanine) |
| Comparator Or Baseline | ~27.1 kcal/mol (L-phenylalanine) and 22.0 kcal/mol (4-fluoro-L-phenylalanine) |
| Quantified Difference | 9.7 kcal/mol reduction vs baseline; 4.6 kcal/mol reduction vs monofluorinated analog |
| Conditions | Computational profiling validated by experimental GPCR (Ste2p) and chromodomain binding assays |
Procurement of the 3,4-difluoro variant is necessary when the monofluorinated analog fails to sufficiently weaken target receptor binding to achieve the desired therapeutic window.
The choice between Boc and Fmoc protection strategies is a fundamental processability decision in peptide manufacturing. Boc-3,4-difluoro-L-phenylalanine is deprotected using strong acids (typically neat trifluoroacetic acid, TFA), whereas its comparator, Fmoc-3,4-difluoro-L-phenylalanine, requires basic conditions (20% piperidine in DMF) . For peptide sequences prone to base-catalyzed side reactions—such as aspartimide formation at Asp-Gly/Asp-Ser junctions or the cleavage of ester bonds in depsipeptides—the basic Fmoc deprotection cycle results in significant yield losses and complex impurity profiles . The Boc-protected variant bypasses these base-induced degradation pathways entirely.
| Evidence Dimension | Deprotection conditions and sequence compatibility |
| Target Compound Data | Acidic deprotection (TFA); compatible with base-sensitive sequences |
| Comparator Or Baseline | Fmoc-3,4-difluoro-L-phenylalanine (Basic deprotection; 20% piperidine) |
| Quantified Difference | Elimination of base-catalyzed side reactions (e.g., aspartimide formation) during the deprotection cycle |
| Conditions | Solid-phase peptide synthesis (SPPS) of complex or base-labile peptide targets |
Buyers must select the Boc-protected variant over the Fmoc variant when manufacturing depsipeptides or sequences where basic deprotection compromises final product purity and yield.
Unsubstituted phenylalanine residues in peptide therapeutics are highly susceptible to oxidative metabolism, primarily via hydroxylation at the para (4-) and meta (3-) positions of the aromatic ring by cytochrome P450 enzymes and phenylalanine hydroxylase. By replacing the hydrogen atoms with highly stable carbon-fluorine bonds at both the 3 and 4 positions, 3,4-difluorophenylalanine completely blocks these primary metabolic liabilities [1]. In contrast, the monofluorinated comparator (4-fluoro-L-phenylalanine) only blocks the para position, leaving the meta position vulnerable to oxidation. This dual-blocking mechanism significantly extends the in vivo half-life of the resulting peptide therapeutics [2].
| Evidence Dimension | Available aromatic sites for primary oxidative hydroxylation |
| Target Compound Data | 0 available sites at the 3 and 4 positions |
| Comparator Or Baseline | 2 available sites (L-phenylalanine); 1 available site (4-fluoro-L-phenylalanine) |
| Quantified Difference | 100% blockade of 3- and 4-position hydroxylation pathways compared to the unfluorinated baseline |
| Conditions | In vivo pharmacokinetic profiling and in vitro microsomal stability assays |
Procuring the 3,4-difluoro variant is essential for extending the circulating half-life of peptide drugs that otherwise fail pharmacokinetic requirements due to rapid aromatic oxidation.
Directly following from the Boc-protection advantage, this compound is a procurement requirement for synthesizing depsipeptides, thioester-containing peptides, and sequences highly prone to aspartimide formation. The ability to utilize TFA for deprotection avoids the basic conditions that would otherwise degrade these sensitive structural motifs during chain elongation .
Leveraging its dual-site oxidative blocking capabilities, Boc-3,4-difluoro-L-phenylalanine is utilized in the development of metabolically stable cyclic peptides, such as pan-Ras inhibitors. The incorporation of the 3,4-difluoro moiety prevents rapid hepatic clearance via CYP450 hydroxylation, enabling the transition of in vitro hits to viable in vivo drug candidates [1].
Because it lowers the cation-π binding energy to 17.4 kcal/mol (compared to 27.1 kcal/mol for standard phenylalanine), this compound is specifically procured to engineer ligands for GPCRs (e.g., Ste2p) and chromodomains. It allows researchers to dial back overly strong electrostatic interactions that cause off-target binding, thereby improving the selectivity and safety profile of the therapeutic [2].